4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine
Description
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(9-1-4-13-5-2-9)16-6-3-10(7-16)11-14-8-18-15-11/h1-2,4-5,8,10H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKOTNIMFPDHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized through the hydrogenation of pyrrole or by the reaction of 1,4-dihalobutanes with ammonia.
Coupling Reactions: The final step involves coupling the oxadiazole and pyrrolidine intermediates with a pyridine derivative using a suitable coupling agent such as carbonyldiimidazole.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The oxadiazole ring can undergo oxidation reactions, potentially forming N-oxides.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxides of the oxadiazole ring.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new ligands for coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical agent due to its unique structural features.
- Studied for its activity as a G-protein coupled receptor agonist .
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), leading to the activation of downstream signaling pathways that regulate metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity (logP): Methyl and cyclopropyl substituents reduce logP (1.3–2.0), enhancing aqueous solubility. Bulky aryl groups (e.g., phenoxymethyl, 4-methylphenyl) increase logP (2.5–3.0), favoring membrane permeability .
- Molecular Weight :
- Smaller substituents (methyl, cyclopropyl) yield lower molecular weights (<200 Da), aligning with Lipinski’s rules for drug-likeness .
Biological Activity
The compound 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine is a pyridine derivative that incorporates a pyrrolidine and an oxadiazole moiety. Its unique structure suggests potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The chemical structure of 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine can be represented as follows:
This structure features a pyridine ring substituted with a carbonyl group linked to a pyrrolidine that is further substituted by an oxadiazole ring.
Research indicates that compounds similar to 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine exhibit various mechanisms of action:
- Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) : DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion. The compound has shown promising inhibitory activity against DPP-IV, which may improve glycemic control in diabetic patients .
- Anticancer Activity : Studies have demonstrated that derivatives containing oxadiazole can act as agonists for human caseinolytic protease P (HsClpP), a target for cancer therapy. These compounds induce apoptosis in cancer cells and inhibit tumor growth effectively .
- Antimicrobial Properties : Pyrrole-based compounds have been noted for their antibacterial activities. The incorporation of the oxadiazole moiety may enhance the compound's efficacy against various pathogens .
Biological Activity Data
The following table summarizes key biological activities and findings related to 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine and similar compounds:
Case Study 1: DPP-IV Inhibition
A study evaluated the efficacy of various pyrrolidine derivatives on DPP-IV inhibition. The results showed that the compound exhibited significant inhibition comparable to established DPP-IV inhibitors, suggesting its potential as an antidiabetic agent.
Case Study 2: Anticancer Properties
In vitro studies on hepatocellular carcinoma (HCC) cells demonstrated that 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine induced apoptosis and inhibited cell proliferation significantly more than traditional therapies like sorafenib .
Case Study 3: Antimicrobial Efficacy
Research highlighted the antibacterial properties of related pyrrole derivatives against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent activity. This suggests potential applications in treating bacterial infections resistant to conventional antibiotics .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing the oxadiazole and pyrrolidine frameworks exhibit notable antimicrobial properties. For instance, compounds synthesized from this scaffold have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Table 1: Antimicrobial Efficacy of Oxadiazole-Pyrrolidine Derivatives
| Compound | Target Organism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 15 | |
| Compound B | E. coli | 18 | |
| Compound C | C. albicans | 12 |
Anti-inflammatory Properties
The anti-inflammatory potential of compounds derived from this structure has been explored in various studies. These compounds have been shown to inhibit key inflammatory mediators and pathways, making them candidates for treating conditions like arthritis and other chronic inflammatory diseases .
Table 2: Anti-inflammatory Activity of Selected Compounds
| Compound | Inflammatory Model | Effectiveness (IC50 µM) | Reference |
|---|---|---|---|
| Compound D | Carrageenan-induced edema | 25 | |
| Compound E | LPS-stimulated macrophages | 30 |
Case Study 1: Synthesis and Characterization
A study conducted on a series of pyrrolidine derivatives highlighted the synthesis of compounds incorporating the oxadiazole moiety. The synthesized compounds underwent extensive characterization via NMR, FTIR, and mass spectrometry to confirm their structures. Biological assays revealed promising antibacterial activity against clinically relevant pathogens .
Case Study 2: Computational Docking Studies
Computational studies utilizing molecular docking techniques have provided insights into the binding affinities of these compounds with various biological targets. The results indicated strong interactions with key enzymes involved in inflammatory pathways, suggesting their potential as therapeutic agents in inflammatory diseases .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine?
- Methodology : The synthesis involves two key steps:
- Oxadiazole Ring Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under microwave-assisted or thermal conditions to form the 1,2,4-oxadiazole ring .
- Pyrrolidine-Pyridine Coupling : A condensation reaction between the pyrrolidine-oxadiazole intermediate and activated pyridine derivatives (e.g., using carbodiimide coupling agents like EDC/HOBt) .
- Critical Considerations : Optimize reaction solvents (e.g., DMF or THF) and stoichiometry to minimize side products. Post-synthesis purification via column chromatography or recrystallization is essential for >95% purity.
Q. What analytical techniques are used to characterize this compound?
- Primary Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring and pyrrolidine stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., exact mass ±0.001 Da) .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹) .
- Supplementary Methods : X-ray crystallography (if crystals are obtainable) to resolve 3D structure using SHELXL .
Q. What in vitro assays are recommended to evaluate DPP-4 inhibition?
- Protocol :
- Enzyme Activity Assay : Use recombinant human DPP-4 and fluorogenic substrates (e.g., H-Gly-Pro-AMC). Measure IC₅₀ values via fluorescence quenching .
- Selectivity Screening : Test against related proteases (e.g., DPP-8/9) to confirm specificity.
- Data Interpretation : Low nanomolar IC₅₀ (e.g., <100 nM) indicates potent inhibition. Cross-reactivity >10% with other proteases suggests off-target effects.
Advanced Research Questions
Q. How can researchers address the compound’s low solubility in biological assays?
- Strategies :
- Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for sustained release.
- Validation : Monitor solubility via HPLC-UV and confirm bioactivity retention in cell-based assays.
Q. How should contradictory data in enzyme inhibition studies be resolved?
- Troubleshooting Steps :
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) to measure binding kinetics.
- Control Experiments : Test for compound stability under assay conditions (e.g., pH, temperature).
- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to identify binding pose inconsistencies .
- Example : If IC₅₀ varies across labs, confirm enzyme source (recombinant vs. tissue-derived) and buffer composition.
Q. What crystallographic methods are suitable for resolving the compound’s structure?
Q. How can multi-target effects (e.g., anti-inflammatory, neuroprotective) be systematically explored?
- Approaches :
- Data Integration : Combine omics data with phenotypic outcomes to prioritize mechanisms.
Q. What strategies improve synthetic yield and scalability?
- Optimization :
- Case Study : A 2021 protocol achieved 78% yield via microwave-assisted cyclization, compared to 45% with traditional heating .
Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
